N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-10H-phenothiazine-10-carboxamide
Overview
Description
Preparation Methods
The synthesis of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-10H-phenothiazine-10-carboxamide involves multiple steps. One common method includes the reaction of 2-phenylbenzoxazinone-4 with aromatic amines, followed by acylation using Schotten-Baumann conditions . The use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often preferred due to their ability to facilitate the reaction while being less toxic and more environmentally friendly .
Chemical Reactions Analysis
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-10H-phenothiazine-10-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include DMF, which acts as both a solvent and a catalyst . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of benzothiazole and other related compounds .
Scientific Research Applications
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its anxiolytic, actoprotective, and antidepressant activities . Additionally, its derivatives have shown promise in treating neuropsychic disorders, making it a valuable candidate for further pharmacological studies .
Mechanism of Action
The mechanism of action of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-10H-phenothiazine-10-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in neurochemical processes .
Comparison with Similar Compounds
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-10H-phenothiazine-10-carboxamide can be compared to other similar compounds, such as derivatives of o-benzoylaminobenzoic acid and N-benzoyl-N’-(2,4,6-trichlorophenyl)thiourea . These compounds share similar structural features and pharmacological properties but differ in their specific applications and efficacy. The unique combination of benzoylamino and phenothiazine moieties in this compound contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
N-(4-benzamido-2,5-dimethoxyphenyl)phenothiazine-10-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O4S/c1-34-23-17-20(24(35-2)16-19(23)29-27(32)18-10-4-3-5-11-18)30-28(33)31-21-12-6-8-14-25(21)36-26-15-9-7-13-22(26)31/h3-17H,1-2H3,(H,29,32)(H,30,33) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMTWNSHWFODSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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